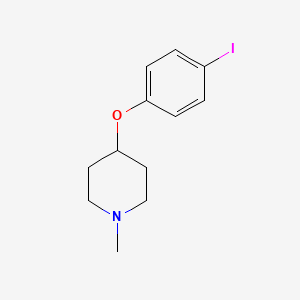

4-(4-Iodophénoxy)-1-méthylpipéridine

Vue d'ensemble

Description

“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .

Physical and Chemical Properties Analysis

It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

Applications de capteurs optiques

Les dérivés de 4-(4-Iodophénoxy)-1-méthylpipéridine, en particulier ceux contenant des noyaux aromatiques avec de longs groupes alkyles, ont été utilisés dans la synthèse de polymères dérivés du carbazole. Ces polymères sont importants dans le développement de capteurs optiques en raison de leur interaction avec le 3,4-bis(4-iodophénoxy) thiophène et la polymérisation ultérieure utilisant l'oxydant FeCl3 .

Imagerie biomédicale

Des polyphosphazènes incorporant des groupes latéraux 4-iodophénoxy, ainsi que des groupes co-substituants d'esters d'acides aminés non iodés, ont été synthétisés pour une utilisation en imagerie biomédicale. Ces composés présentent une section transversale élevée aux rayons X, ce qui les rend précieux pour améliorer le contraste dans les applications d'imagerie .

Safety and Hazards

The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.

Mécanisme D'action

- Specifically, Group III mGlu receptors are primarily localized on presynaptic terminals. They act as both auto- and hetero-receptors, inhibiting the release of neurotransmitters .

- Activation of Group III mGlu receptors leads to inhibition of neurotransmitter release via three principal mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

4-(4-Iodophenoxy)-1-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the modulation of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation and other physiological processes . Additionally, 4-(4-Iodophenoxy)-1-methylpiperidine has been observed to bind to certain proteins, influencing their conformation and activity.

Cellular Effects

The effects of 4-(4-Iodophenoxy)-1-methylpiperidine on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors. By modulating these pathways, 4-(4-Iodophenoxy)-1-methylpiperidine can affect gene expression and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, 4-(4-Iodophenoxy)-1-methylpiperidine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as receptors and enzymes. This binding can lead to either inhibition or activation of the target molecules. For example, 4-(4-Iodophenoxy)-1-methylpiperidine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Iodophenoxy)-1-methylpiperidine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-(4-Iodophenoxy)-1-methylpiperidine can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Iodophenoxy)-1-methylpiperidine vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of 4-(4-Iodophenoxy)-1-methylpiperidine can result in toxic effects, such as liver and kidney damage.

Metabolic Pathways

4-(4-Iodophenoxy)-1-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The metabolic pathways of this compound can influence its bioavailability and efficacy. Additionally, 4-(4-Iodophenoxy)-1-methylpiperidine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Iodophenoxy)-1-methylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of 4-(4-Iodophenoxy)-1-methylpiperidine in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-Iodophenoxy)-1-methylpiperidine is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct 4-(4-Iodophenoxy)-1-methylpiperidine to specific organelles, where it can exert its effects on cellular processes.

Propriétés

IUPAC Name |

4-(4-iodophenoxy)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROETWRYEPPEZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

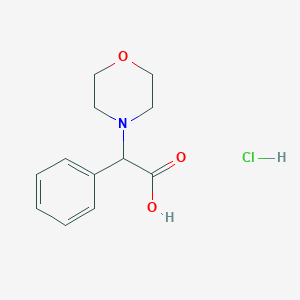

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)